N-(3-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
Description
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6O3/c21-12-14-5-4-6-15(11-14)23-17(27)13-26-20(28)25-10-9-22-19(18(25)24-26)29-16-7-2-1-3-8-16/h1-11H,13H2,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMQOJUTXJELBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC(=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multiple steps:
Formation of the Triazolopyrazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Phenoxy Group: This step involves the substitution of a suitable leaving group with a phenoxy group.
Attachment of the Cyanophenyl Group: This can be done through a nucleophilic substitution reaction.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy group.
Reduction: Reduction reactions could target the triazolopyrazine core or the nitrile group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenoxy and cyanophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides or organometallic compounds under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines. The incorporation of the triazole and pyrazine rings enhances the compound's ability to interact with biological targets involved in cancer progression.
- Mechanism of Action : The compound may inhibit key enzymes involved in tumor growth or induce apoptosis in cancer cells.
- Case Study : A study demonstrated that related compounds exhibited strong activity against breast cancer cell lines (MCF-7), suggesting that N-(3-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide could be developed into a lead compound for further optimization .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Preliminary docking studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses.
- In Silico Studies : Molecular docking simulations indicate favorable interactions between the compound and the active site of 5-LOX.
- Potential Applications : This suggests its utility in developing new anti-inflammatory drugs .
Antimicrobial Activity
Research has indicated that compounds with similar structures possess antimicrobial properties against various pathogens.
- Mechanism : The presence of electron-withdrawing groups may enhance the compound's ability to penetrate bacterial membranes.
- Case Study : Related compounds have shown efficacy against Escherichia coli and Pseudomonas aeruginosa, indicating potential for further exploration in antimicrobial applications .
Table 1: Summary of Biological Activities
| Activity Type | Target | Effectiveness | Reference |
|---|---|---|---|
| Anticancer | MCF-7 Cell Line | Significant Cytotoxicity | |
| Anti-inflammatory | 5-Lipoxygenase | Inhibitory Potential | |
| Antimicrobial | E. coli, P. aeruginosa | Effective |
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide would depend on its specific interactions with biological targets. This could involve:
Molecular Targets: Binding to enzymes or receptors.
Pathways Involved: Modulation of signaling pathways or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Modifications and Substituent Effects
The triazolopyrazine scaffold is highly versatile, with modifications at positions 2, 3, and 8 significantly altering biological and physicochemical properties. Below is a comparative analysis of key analogs:
Pharmacological and Physicochemical Insights
- Electron-Withdrawing Groups: The 3-cyanophenyl group in the target compound likely improves binding to enzymes or receptors requiring electron-deficient aromatic interactions, as seen in kinase inhibitors . In contrast, the 4-bromophenyl analog (BG13473) may exhibit slower metabolic clearance due to bromine’s steric and electronic effects .
- Solubility and Bioavailability: Compounds with aliphatic amines (e.g., 3-methylpiperidinyl) or polar groups (e.g., methylsulfanyl) demonstrate improved aqueous solubility compared to the phenoxy-substituted target compound .
- Antioxidant Activity: Derivatives with amino groups at position 8, such as compound 12 (), show notable antioxidant properties, suggesting that redox-active substituents enhance this activity .
Biological Activity
N-(3-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological activity, focusing on experimental findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a triazolo-pyrazine scaffold that is significant in medicinal chemistry for its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds containing the [1,2,4]triazolo[4,3-a]pyrazine moiety. For instance, derivatives similar to this compound were evaluated against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most promising derivatives exhibited IC50 values in the low micromolar range (e.g., 0.83 μM for A549) demonstrating significant cytotoxicity towards these cell lines .
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 |
| HeLa | 2.85 ± 0.74 |
The mechanism underlying the antitumor activity appears to involve the inhibition of c-Met kinase activity. c-Met is a receptor tyrosine kinase implicated in tumor growth and metastasis. Inhibitors like this compound may disrupt signaling pathways critical for cancer cell survival and proliferation .
Study 1: Screening for Anticancer Activity
In a study conducted by Fayad et al., a library of compounds was screened against multicellular spheroids to identify novel anticancer agents. The study revealed that compounds similar to this compound demonstrated considerable efficacy in reducing tumor size and viability in vitro .
Study 2: Structure–Activity Relationship (SAR)
A detailed SAR analysis indicated that modifications on the phenoxy and triazole rings significantly influenced biological activity. Substituents that enhance lipophilicity or electron-withdrawing characteristics were associated with improved potency against cancer cell lines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-cyanophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide?
- Methodology : Multi-step synthesis involving:
- Step 1 : Formation of the triazolo-pyrazine core via cyclization under reflux (ethanol/DMF, 80–100°C) using hydrazine derivatives and α-keto esters.
- Step 2 : Introduction of the phenoxy group at position 8 via nucleophilic aromatic substitution (NaH, THF, 0–5°C).
- Step 3 : Acetamide coupling via EDC/HOBt-mediated condensation with 3-cyanoaniline in anhydrous DCM .
- Key Considerations : Monitor reaction progress via TLC/HPLC and optimize solvent polarity to minimize byproducts.
Q. How can structural characterization be reliably performed for this compound?
- Analytical Workflow :
- NMR Spectroscopy : Confirm regiochemistry of the triazolo-pyrazine ring (¹H NMR: δ 8.2–8.5 ppm for aromatic protons; ¹³C NMR: carbonyl resonance at ~170 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error.
- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., phenoxy vs. cyanophenyl positioning) .
Q. What preliminary biological assays are recommended to screen its activity?
- Approach :
- In vitro kinase inhibition assays : Prioritize kinases linked to triazolo-pyrazine scaffolds (e.g., PI3K/AKT/mTOR pathways).
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ calculations .
- Solubility/Permeability : Determine LogP via shake-flask method and Caco-2 cell permeability assays .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity across studies?
- Case Example : Discrepancies in IC₅₀ values for similar triazolo-pyrazines may arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -CN) enhance kinase binding but reduce solubility .
- Assay conditions : Variations in ATP concentrations or cell line genetic backgrounds.
- Mitigation : Use orthogonal assays (e.g., SPR for binding affinity, isothermal titration calorimetry) to validate target engagement .
Q. What strategies improve yield in the final acetamide coupling step?
- Optimization Framework :
- Catalyst screening : Compare EDC/HOBt vs. DCC/DMAP systems for coupling efficiency.
- Solvent effects : Switch from DCM to DMAc to enhance solubility of the cyanophenyl intermediate .
- Temperature control : Maintain 0–5°C during coupling to suppress racemization.
- Validation : Track reaction kinetics via in-situ FTIR for real-time monitoring .
Q. How to establish structure-activity relationships (SAR) for substituents on the triazolo-pyrazine core?
- SAR Workflow :
- Variation of position 8 : Replace phenoxy with pyrrolidinyl or piperazinyl groups to assess impact on kinase selectivity .
- Cyanophenyl modifications : Introduce electron-donating (e.g., -OCH₃) or bulky groups to probe steric effects.
- Data Integration : Use molecular docking (AutoDock Vina) to correlate substituent changes with binding energy ΔG .
Q. What mechanistic studies are critical to elucidate its mode of action?
- Experimental Design :
- Target deconvolution : Employ chemoproteomics (activity-based protein profiling) to identify off-target interactions .
- Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects in treated cells.
- Metabolite identification : LC-MS/MS to detect oxidative or hydrolytic metabolites in hepatic microsomes .
Data Analysis & Interpretation
Q. How to address low reproducibility in crystallography data for analogs?
- Troubleshooting :
- Crystal growth : Use vapor diffusion (ethyl acetate/n-hexane) with seeding techniques.
- Disorder modeling : Apply SHELXL refinement for flexible substituents (e.g., phenoxy rotation) .
Q. What statistical models are suitable for SAR data with high dimensionality?
- Tools :
- Partial Least Squares (PLS) regression : Reduce variables while correlating structural features with bioactivity.
- Machine learning : Random Forest or SVM to predict activity cliffs from molecular descriptors (e.g., Morgan fingerprints) .
Tables for Key Findings
| Structural Feature | Impact on Activity | Evidence Source |
|---|---|---|
| 8-Phenoxy substituent | Enhances kinase selectivity (PI3Kδ IC₅₀: 12 nM) | |
| 3-Cyanophenyl group | Improves LogP (2.1 vs. 3.5 for -Cl analog) | |
| Triazolo-pyrazine core | Essential for ATP-binding pocket interaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
